3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione
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Overview
Description
3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is a chemical compound with the molecular formula C11H8BrF2NO2 and a molecular weight of 304.09 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-2,6-difluorophenyl group and two keto groups at positions 2 and 6. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione typically involves the reaction of 4-bromo-2,6-difluoroaniline with maleic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid, to facilitate the formation of the piperidine-2,6-dione ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The keto groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted piperidine-2,6-dione derivatives.
Reduction: Formation of 3-(4-bromo-2,6-difluorophenyl)piperidine-2,6-diol.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)piperidine-2,6-dione: Similar structure but lacks the difluoro substitution.
4-(4-Bromo-2-fluorophenyl)piperidine-2,6-dione: Similar structure with one fluorine atom instead of two.
Uniqueness
3-(4-Bromo-2,6-difluorophenyl)piperidine-2,6-dione is unique due to the presence of both bromine and two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and reactivity. These properties make it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H8BrF2NO2 |
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Molecular Weight |
304.09 g/mol |
IUPAC Name |
3-(4-bromo-2,6-difluorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H8BrF2NO2/c12-5-3-7(13)10(8(14)4-5)6-1-2-9(16)15-11(6)17/h3-4,6H,1-2H2,(H,15,16,17) |
InChI Key |
MBARMNDQAOCATN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
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